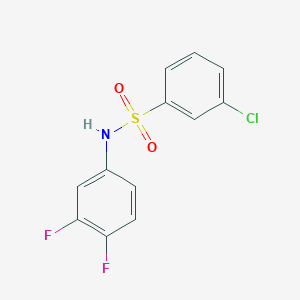![molecular formula C27H24N2O3 B14931422 2-(1,3-benzodioxol-5-yl)-N-[2-methyl-6-(propan-2-yl)phenyl]quinoline-4-carboxamide](/img/structure/B14931422.png)
2-(1,3-benzodioxol-5-yl)-N-[2-methyl-6-(propan-2-yl)phenyl]quinoline-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2H-13-BENZODIOXOL-5-YL)-N-[2-METHYL-6-(PROPAN-2-YL)PHENYL]QUINOLINE-4-CARBOXAMIDE is a complex organic compound that features a quinoline core structure substituted with a benzodioxole moiety and a carboxamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-13-BENZODIOXOL-5-YL)-N-[2-METHYL-6-(PROPAN-2-YL)PHENYL]QUINOLINE-4-CARBOXAMIDE typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Benzodioxole Moiety: The benzodioxole group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a benzodioxole boronic acid derivative and a halogenated quinoline intermediate.
Formation of the Carboxamide Group: The carboxamide group can be introduced through an amide coupling reaction using a carboxylic acid derivative of the quinoline and an amine derivative of the benzodioxole.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Skraup synthesis and the Suzuki-Miyaura coupling, as well as the use of automated systems for the amide coupling reaction.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the quinoline core, potentially leading to the formation of tetrahydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogenated quinoline derivatives and organometallic reagents such as Grignard reagents.
Major Products
Oxidation: Quinone derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various functionalized quinoline derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound has potential applications as a fluorescent probe due to its quinoline core, which can exhibit fluorescence. It can be used to study biological processes at the molecular level.
Medicine
In medicine, this compound has potential applications as a drug candidate. Its structure suggests that it could interact with various biological targets, making it a potential lead compound for the development of new therapeutics.
Industry
In industry, this compound can be used in the development of new materials. Its unique structure allows for the formation of polymers with interesting properties, making it a potential candidate for use in advanced materials.
作用機序
The mechanism of action of 2-(2H-13-BENZODIOXOL-5-YL)-N-[2-METHYL-6-(PROPAN-2-YL)PHENYL]QUINOLINE-4-CARBOXAMIDE is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its quinoline core and benzodioxole moiety. These interactions can lead to changes in the activity of these targets, resulting in various biological effects.
類似化合物との比較
Similar Compounds
- 2-(1,3-Benzodioxol-5-yl)piperidine
- 1-(1,3-Benzodioxol-5-yl)-2-propanol
- 1-(1,3-Benzodioxol-5-yl)butan-2-one
Uniqueness
2-(2H-13-BENZODIOXOL-5-YL)-N-[2-METHYL-6-(PROPAN-2-YL)PHENYL]QUINOLINE-4-CARBOXAMIDE is unique due to its combination of a quinoline core, a benzodioxole moiety, and a carboxamide group. This combination of structural features is not commonly found in other compounds, making it a unique and interesting molecule for further study.
特性
分子式 |
C27H24N2O3 |
|---|---|
分子量 |
424.5 g/mol |
IUPAC名 |
2-(1,3-benzodioxol-5-yl)-N-(2-methyl-6-propan-2-ylphenyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C27H24N2O3/c1-16(2)19-9-6-7-17(3)26(19)29-27(30)21-14-23(28-22-10-5-4-8-20(21)22)18-11-12-24-25(13-18)32-15-31-24/h4-14,16H,15H2,1-3H3,(H,29,30) |
InChIキー |
WEABHANXSIURNF-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)C(C)C)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC5=C(C=C4)OCO5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-[(2-Fluoro-5-methylphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14931357.png)

![3-{[4-(Thiophen-2-ylsulfonyl)piperazin-1-yl]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B14931373.png)
![3-{[4-(Phenylsulfamoyl)phenyl]carbamoyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14931390.png)

![3-[(3,4-dichlorobenzyl)sulfanyl]-5-(1-phenoxyethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole](/img/structure/B14931401.png)
![1-[(3-Methoxyphenyl)sulfonyl]-4-(propan-2-yl)piperazine](/img/structure/B14931408.png)
![N-(3-cyanothiophen-2-yl)-2-({4-methyl-5-[5-(propan-2-yl)thiophen-3-yl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B14931415.png)
![ethyl [(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B14931420.png)

![2-{5-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B14931429.png)
